molecular formula C16H17BrFN5O B6452700 2-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-bromopyrimidine CAS No. 2549033-43-2

2-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-bromopyrimidine

Cat. No.: B6452700
CAS No.: 2549033-43-2
M. Wt: 394.24 g/mol
InChI Key: FULUQENYWXXFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic octahydrocyclopenta[c]pyrrol-2-yl core, substituted with a 5-fluoropyrimidin-2-yl-oxy methyl group at the 3a-position and a 5-bromopyrimidine moiety at the 2-position.

Properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)-3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrFN5O/c17-12-4-19-14(20-5-12)23-8-11-2-1-3-16(11,9-23)10-24-15-21-6-13(18)7-22-15/h4-7,11H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULUQENYWXXFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-bromopyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and case studies.

Molecular Profile

  • Molecular Formula : C16H17BrFN5O
  • Molecular Weight : 394.24 g/mol
  • IUPAC Name : this compound

The compound features a pyrimidine ring substituted with fluorine and bromine atoms, alongside an octahydrocyclopentapyrrole core. These structural components are crucial for its interaction with biological targets.

Research indicates that compounds similar to This compound often exhibit significant pharmacological activities, including:

  • Anticancer Activity : The pyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA synthesis and leading to apoptosis in cancer cells.
  • Antibacterial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of fluorinated pyrimidines on leukemia and melanoma cell lines. The results demonstrated that compounds with structural similarities to 5-fluoropyrimidine exhibited significant growth inhibition (ID50 values ranging from 1×1071\times 10^{-7} M to 1×1051\times 10^{-5} M) against murine L1210 leukemia cells .
    • The mechanism was attributed to the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis .
  • Antibacterial Activity :
    • In vitro studies have shown that derivatives of fluorinated pyrimidines can inhibit the growth of gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .
    • These compounds not only inhibited bacterial growth but also prevented biofilm formation, indicating their potential as therapeutic agents against resistant bacterial strains .

Comparative Biological Activity Table

Compound NameBiological ActivityID50/MIC ValuesReference
This compoundAnticancer1×1071\times 10^{-7} M (leukemia cells)
3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivativesAntibacterialMIC = 0.25 µg/mL (against S. aureus)
5-fluoro-2'-deoxyuridine analogsAnticancerID50 = 1×1051\times 10^{-5} M (melanoma cells)

Synthesis Pathways

The synthesis of This compound typically involves multiple steps:

  • Formation of the Pyrimidine Moiety : Utilizing fluorinated pyrimidines as starting materials.
  • Synthesis of the Octahydrocyclopentapyrrole Core : This may involve cyclization reactions under controlled conditions.
  • Coupling Reactions : Final assembly through nucleophilic substitutions or coupling reactions to integrate the functional groups.

Comparison with Similar Compounds

Structural Comparison with Bicyclic Octahydrocyclopenta[c]pyrrolo Derivatives

The target compound shares its bicyclic core with RBP4 antagonists such as Compound 42 and Compound 46 (Evidences 1 and 4). Key differences lie in the substituents:

Compound Substituent 1 Substituent 2 Key Structural Features
Target Compound 5-Fluoropyrimidin-2-yl-oxy methyl 5-Bromopyrimidine Halogenated pyrimidines; moderate bulk
Compound 42 2-(Trifluoromethyl)phenyl Pyrimidine-4-carboxylic acid Strongly electron-withdrawing CF₃; acidic group
Compound 46 2-(Trifluoromethyl)phenyl Pyrimidine-4-carboxamide CF₃; H-bond donor/acceptor via amide

In contrast, the target compound’s fluoropyrimidinyloxy methyl group offers a balance of steric hindrance and polarity, while the bromopyrimidine may engage in halogen bonding with protein residues .

Halogen Substituent Effects: Bromine vs. Fluorine and Trifluoromethyl Groups

Halogen choice critically impacts molecular properties:

Substituent Atomic Weight Electronegativity Hydrophobicity (ΔLogP) Role in Binding
Bromine (Br) 79.90 2.96 +0.94 Halogen bonding; bulkiness
Fluorine (F) 19.00 3.98 -0.38 Electronic modulation; polarity
Trifluoromethyl (CF₃) 69.00 - +0.88 Hydrophobicity; electron withdrawal

The bromine in the target compound increases molecular weight (vs. fluorine) and may enhance membrane permeability but reduce aqueous solubility. The 5-fluoropyrimidinyl group, with its high electronegativity, could polarize the pyrimidine ring, altering π-stacking or charge-transfer interactions .

Theoretical Physicochemical Properties and Drug-likeness

Estimated properties (via computational tools):

Property Target Compound Compound 42 Compound 46
Molecular Weight (g/mol) ~463 407 420
LogP ~3.2 2.8 3.1
H-Bond Donors 0 1 (COOH) 2 (amide NH)
H-Bond Acceptors 6 6 7

Its lack of H-bond donors may limit polar interactions but improve permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.